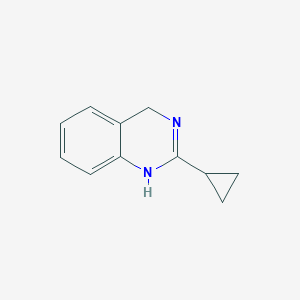
2-Cyclopropyl-3,4-dihydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3,4-dihydroquinazoline is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that 2-cyclopropyl-3,4-dihydroquinazoline exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases, which are crucial for the programmed cell death pathway.
- Case Study : A study on breast cancer cell lines showed a reduction in cell viability with an IC50 value of 12 µM, indicating potent anticancer activity.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MICs) : Studies reported MIC values of 15 µM against Staphylococcus aureus and 20 µM against Escherichia coli, suggesting effective antibacterial properties.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor:
- Target Enzymes : It has been noted for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Dual Inhibitor Potential : Research into quinazoline derivatives indicates that modifications to the structure can enhance selectivity for targets such as PI3K and HDAC, which are relevant in cancer therapy.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the compound's effects on multiple cancer types, demonstrating a consistent reduction in cell viability across different lines.
-
Antimicrobial Testing :
- Tests against pathogenic bacteria showed that the compound effectively inhibited growth, supporting its potential use in treating infections.
-
Antioxidant Activity :
- Preliminary assays indicated that it possesses radical scavenging capabilities, suggesting applications in oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-9(3-1)7-12-11(13-10)8-5-6-8/h1-4,8H,5-7H2,(H,12,13) |
Clave InChI |
XKBBMSIEBMRHJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NCC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















